Jolkinolide A - 37905-07-0

Jolkinolide A

Catalog Number: EVT-270842
CAS Number: 37905-07-0
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Jolkinolide A is a naturally occurring diterpenoid lactone, specifically classified as an ent-abietane diterpene. [] It was first isolated in 1972 from Euphorbia jolkini Boiss, alongside Jolkinolide B. [] Jolkinolide A is primarily found in plants belonging to the genus Euphorbia, which are known for their diverse chemical constituents and potential medicinal properties. [, , , , , , , , , ] This compound has garnered significant interest in scientific research due to its promising biological activities, particularly its potential as an antitumor agent. [, , ]

Jolkinolide B

Compound Description: Jolkinolide B is an ent-abietane diterpenoid lactone found abundantly in Euphorbia fischeriana Steud. It exhibits a range of biological activities, including anti-tumor , anti-inflammatory , and feeding deterrent properties against insects .

Relevance: Jolkinolide B is a structural analog of Jolkinolide A, often co-occurring in the same plant species. They share the core ent-abietane diterpene skeleton but differ in the substituents on the lactone ring.

17-Hydroxyjolkinolide A

Compound Description: 17-Hydroxyjolkinolide A is an ent-abietane diterpenoid found in Euphorbia fischeriana. It exhibits feeding deterrent activity against stored-product insects. Additionally, it shows inhibitory activity against osteoclast differentiation, suggesting potential for treating bone diseases.

Relevance: This compound is structurally very similar to Jolkinolide A, with the addition of a hydroxyl group at the C-17 position.

17-Hydroxyjolkinolide B

Compound Description: 17-Hydroxyjolkinolide B, another ent-abietane diterpenoid, is present in Euphorbia fischeriana. This compound exhibits potent feeding deterrent activity against stored-product insects. Studies also indicate its potential in inhibiting the growth of U251 cells, suggesting possible anti-tumor properties.

Relevance: 17-Hydroxyjolkinolide B is closely related to Jolkinolide A, sharing the ent-abietane diterpene core structure. The key difference lies in a hydroxyl group at the C-17 position and modifications to the lactone ring.

3α-Hydroxyjolkinolide A

Compound Description: 3α-Hydroxyjolkinolide A is an abietane diterpene lactone isolated from the roots of Euphorbia wallichii. Its biological activities are not extensively studied.

Relevance: This compound is a structural isomer of Jolkinolide A, featuring a hydroxyl group at the C-3 position in the alpha orientation.

3,19-Dihydroxyjolkinolide A

Compound Description: 3,19-Dihydroxyjolkinolide A, a synthetic derivative of Jolkinolide A, displays potent antitumor activity against various tumor cell lines.

Relevance: This compound is a synthetically modified version of Jolkinolide A, incorporating additional hydroxyl groups at the C-3 and C-19 positions to enhance its antitumor properties.

Jolkinolide E

Compound Description: Jolkinolide E is another ent-abietane diterpenoid isolated from Euphorbia jolkinii. It exhibits cytotoxic activity against several human tumor cell lines.

Relevance: Jolkinolide E shares the same core ent-abietane diterpene structure with Jolkinolide A, differing in the substituents and their positions on the lactone ring.

8α,14-Dihydro-7-oxo-jolkinolide E

Compound Description: 8α,14-Dihydro-7-oxo-jolkinolide E is a diterpenoid isolated from Suregada glomerulata. Little is known about its specific biological activity.

Synthesis Analysis

The synthesis of Jolkinolide A has been explored through various methods. One notable approach involves the utilization of 9-methoxy-carbonyl-4,4,10-trimethyl-Δ6-8-octalone as a starting material. The synthesis proceeds via a series of reactions that include cyclization and functional group transformations. For instance, a mild method has been developed that allows for the efficient conversion of this precursor into Jolkinolide A and its analogs, including Jolkinolide B and E .

In one reported synthesis, the process involves:

  1. Formation of Key Intermediates: Starting with 9-methoxy-carbonyl-4,4,10-trimethyl-Δ6-8-octalone, specific conditions are applied to facilitate cyclization.
  2. Rearrangement Reactions: Subsequent steps involve rearrangements that yield the desired diterpenoid structure.
  3. Purification: The final product is purified using chromatographic techniques to isolate Jolkinolide A in high purity.

The efficiency of these synthetic routes highlights their potential for producing Jolkinolide A in sufficient quantities for research and therapeutic applications.

Molecular Structure Analysis

Jolkinolide A has a complex molecular structure characterized by its unique arrangement of carbon atoms and functional groups. The molecular formula for Jolkinolide A is C20H28O3C_{20}H_{28}O_3, and its structure includes multiple rings and stereocenters that contribute to its biological activity.

The key features of its molecular structure include:

  • Diterpene Framework: The compound consists of four fused rings typical of diterpenoids.
  • Functional Groups: Presence of hydroxyl groups and carbonyl functionalities which are pivotal for its biological interactions.
  • Stereochemistry: The specific spatial arrangement of atoms in Jolkinolide A plays a crucial role in its interaction with biological targets.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate the detailed structure and confirm the identity of Jolkinolide A .

Chemical Reactions Analysis

Jolkinolide A participates in various chemical reactions that can further elucidate its reactivity and potential applications:

  1. Reactions with Biological Targets: Studies indicate that Jolkinolide A can interact with specific signaling pathways in cancer cells, particularly those involved in cell proliferation and apoptosis.
  2. Oxidation and Reduction Reactions: The presence of hydroxyl groups allows for potential redox reactions, which can modify its activity in biological systems.
  3. Complexation with Metal Ions: Diterpenoids like Jolkinolide A may form complexes with metal ions, influencing their bioavailability and activity.

These reactions underscore the compound's versatility and potential as a lead compound for drug development.

Mechanism of Action

The mechanism by which Jolkinolide A exerts its biological effects involves modulation of key signaling pathways associated with cancer cell growth and survival. Research indicates that Jolkinolide A inhibits the vascular endothelial growth factor expression through interference with the Akt-STAT3-mTOR signaling pathway .

Key aspects include:

  • Inhibition of Cell Proliferation: By disrupting critical signaling pathways, Jolkinolide A effectively reduces the proliferation rates of various cancer cell lines.
  • Induction of Apoptosis: The compound promotes programmed cell death in malignant cells, contributing to its anticancer properties.
  • Anti-Angiogenic Effects: By inhibiting angiogenesis, it prevents tumor growth by limiting blood supply to cancerous tissues.

These mechanisms highlight the therapeutic potential of Jolkinolide A as an anticancer agent.

Physical and Chemical Properties Analysis

Jolkinolide A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 316.44 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 100–105 °C.

These properties are essential for understanding how Jolkinolide A behaves under different conditions, influencing its formulation into therapeutic agents.

Applications

Jolkinolide A has several promising applications in scientific research and medicine:

  1. Cancer Treatment: Its ability to inhibit tumor growth and induce apoptosis makes it a candidate for developing new chemotherapeutic agents.
  2. Research Tool: As a bioactive compound, it serves as a valuable tool for studying cellular signaling pathways involved in cancer biology.
  3. Natural Product Chemistry: It contributes to the understanding of plant-derived compounds' roles in pharmacology and their potential benefits in traditional medicine practices.
Biological Sources and Ethnopharmacological Context

Phytochemical Profiling of Euphorbia fischeriana Steud. as a Primary Source

Euphorbia fischeriana Steud. (Euphorbiaceae), a perennial herb native to Northeast Asia, represents the predominant botanical source of jolkinolide A. This species biosynthesizes jolkinolide A predominantly in its root system, where it accumulates alongside structurally related diterpenoids at concentrations up to 0.82% dry weight [1] [6]. Phytochemical analyses have identified over 240 specialized metabolites within this plant, with ent-abietane diterpenoids constituting the most biologically significant fraction. Jolkinolide A (C₂₀H₂₆O₄; MW 330.4 g/mol) is characterized by a γ-butyrolactone core and multiple epoxy functionalities, distinguishing it from its C-17 hydroxylated analog, 17-hydroxy-jolkinolide A [6] [8].

Table 1: Major Phytochemical Classes in E. fischeriana Roots

Compound ClassRepresentative ConstituentsRelative Abundance
DiterpenoidsJolkinolide A, Jolkinolide BHigh (32% of extracts)
TriterpenoidsCycloartanes, TirucallanesModerate
MeroterpenoidsFischeriana derivativesLow
Phenolic AcidsGallic acid, Ellagic acid derivativesModerate
FlavonoidsQuercetin glycosidesLow

Extraction methodologies significantly influence jolkinolide A yield, with acetone extraction demonstrating superior efficiency (13.3% w/w) compared to ethanol (20.4% w/w) or aqueous methods [6]. Advanced separation techniques including high-speed countercurrent chromatography (HSCCC) and preparative HPLC achieve isolations at >98% purity, enabling structural validation via NMR and X-ray crystallography [1] [8].

Historical Use in Traditional Medicine for Oncological and Inflammatory Conditions

Documented as "Lang-du" in Shennong's Classic of Materia Medica (Han Dynasty, 200 BCE–220 CE), E. fischeriana roots have been employed for millennia in traditional Chinese medicine (TCM) formulations targeting tumorigenic and inflammatory pathologies [3] [6] [8]. Historical texts describe preparations for:

  • Oncological Conditions: External poultices for lymph node tuberculosis (scrofula) and internal decoctions for abdominal masses
  • Inflammatory Disorders: Topical applications for arthritis and pulmonary inflammation, particularly chronic tracheitis
  • Infectious Diseases: Treatments for microbial infections including tuberculosis and salmonellosis [1] [8]

Ethnopharmacological studies correlate these traditional applications with jolkinolide A's modern-documented bioactivities. Contemporary research confirms its ability to suppress pro-inflammatory mediators (TNF-α, IL-6) at IC₅₀ values of 5.3–12.8 μM and inhibit cancer cell proliferation (IC₅₀ 8.2–40.7 μM across diverse lineages), validating historical observations at a molecular level [3] [6] [9].

Comparative Biosynthesis Pathways of Jolkinolide-Class Diterpenoids

Jolkinolide A originates from the plastidial methylerythritol phosphate (MEP) pathway, diverging from the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP). Key enzymatic transformations include:

  • Cyclization: Casbene synthase (EpCAS) catalyzes GGPP folding into the macrocyclic casbene scaffold
  • Oxidation: Cytochrome P450s (CYP726A19, CYP71D365) introduce oxygen functionalities at C-5, C-9, and C-10
  • Lactonization: Non-enzymatic rearrangement forms the signature γ-butyrolactone ring
  • Epoxidation: C-8/C-14 epoxide formation completes jolkinolide A biosynthesis [6] [7] [10]

Table 2: Enzymatic Conversions in Jolkinolide Biosynthesis

PrecursorEnzyme ClassGene IdentifierProduct
GGPPCasbene synthaseEpCASCasbene
CasbeneCytochrome P450 oxidaseCYP726A195-Hydroxycasbene
5-HydroxycasbeneCytochrome P450 oxidaseCYP71D365Jolkinol C
Jolkinol CShort-chain dehydrogenaseEpSDR-5Jolkinol E (Branch)
Jolkinol CIsomerase/EpoxidaseUndeterminedJolkinolide A

Notably, jolkinolide A biosynthesis diverges from jolkinolide B at the jolkinol C node. While jolkinolide A undergoes C-8/C-14 epoxidation, jolkinolide B formation requires C-17 hydroxylation followed by lactone rearrangement [7] [10]. Transcriptomic analyses reveal these pathways occur predominantly in laticifers, with biosynthetic gene clusters physically linked in the Euphorbia genome [10].

Properties

CAS Number

37905-07-0

Product Name

Jolkinolide A

IUPAC Name

(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1

InChI Key

OYXDHOVYZKWSRM-QDKUENGFSA-N

SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C

Solubility

Soluble in DMSO

Synonyms

Jolkinolide A;

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.